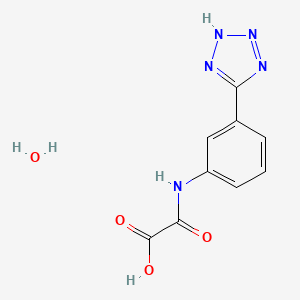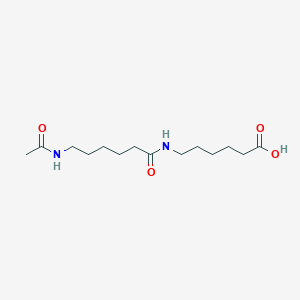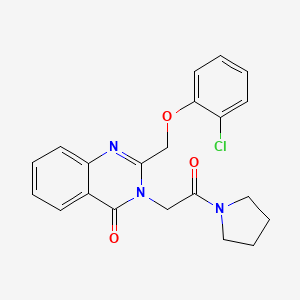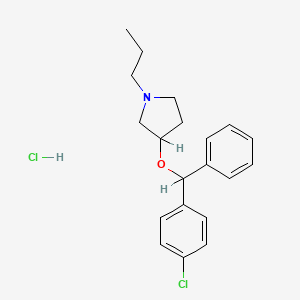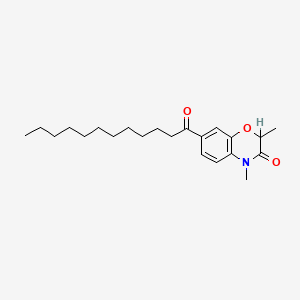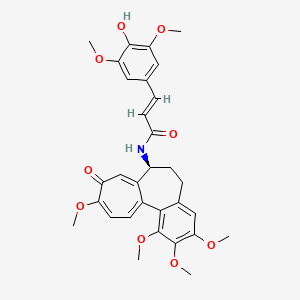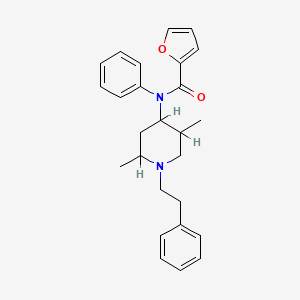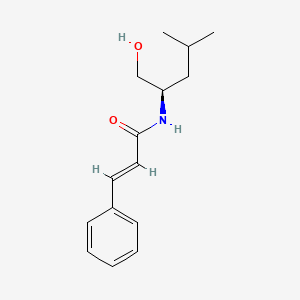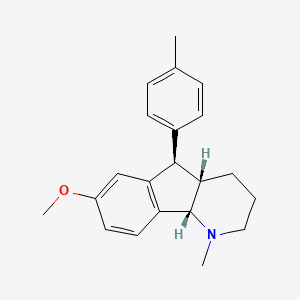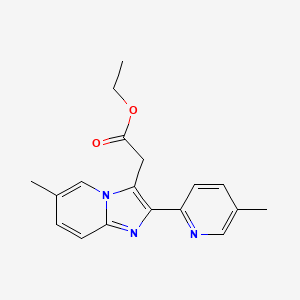![molecular formula C15H13N5O B12723094 6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one CAS No. 92781-19-6](/img/structure/B12723094.png)
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[87003,8011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one is a complex organic compound with a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, indicating that it may still be in the research and development phase. The complexity of its structure suggests that large-scale production would require advanced techniques and equipment.
化学反応の分析
Types of Reactions
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[87003,8
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
2-Naphthalenemethanol: This compound has a similar tetracyclic structure but differs in functional groups and overall reactivity.
γ-Eudesmol: Another tetracyclic compound with different substituents and biological activities.
Uniqueness
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[87003,8011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
92781-19-6 |
|---|---|
分子式 |
C15H13N5O |
分子量 |
279.30 g/mol |
IUPAC名 |
6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one |
InChI |
InChI=1S/C15H13N5O/c1-8(2)9-3-4-11-10(7-9)15(21)20-13(16-11)6-5-12-14(20)18-19-17-12/h3-8H,1-2H3,(H,17,18,19) |
InChIキー |
RGSSUXLHNZDQQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)N=C3C=CC4=NNN=C4N3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



